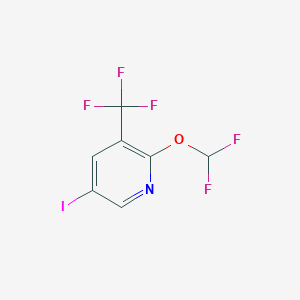

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine

Description

Chemical Significance in Organofluorine Chemistry

The compound’s significance lies in its structural alignment with principles of organofluorine chemistry. The carbon–fluorine bond (C–F) is among the strongest in organic chemistry (average bond energy ≈480 kJ/mol), contributing to the thermal and chemical stability of fluorinated compounds. The trifluoromethyl (–CF₃) and difluoromethoxy (–OCF₂H) groups enhance metabolic stability and lipophilicity, critical for pharmaceutical agents. These groups also reduce basicity and polar surface area, improving membrane permeability—a hallmark of bioactive molecules targeting central nervous system receptors or intracellular enzymes.

The iodine atom at the 5-position introduces a heavy halogen capable of participating in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann couplings), enabling diversification into complex architectures. This bifunctional reactivity makes the compound a versatile building block for synthesizing analogs in drug discovery pipelines.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₃F₅INO |

| Molecular Weight | 339.00 g/mol |

| Halogen Substituents | Iodo (C5), Trifluoromethyl (C3) |

| Fluorinated Groups | Difluoromethoxy (O–CF₂H) |

| Key Reactivity Sites | Iodo (electrophilic substitution), Pyridine N (coordination) |

The compound’s design reflects the broader trend of using polyhalogenated pyridines to optimize pharmacological profiles. For instance, trifluoromethyl groups are ubiquitous in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors due to their electron-withdrawing effects and resistance to oxidative metabolism. Similarly, difluoromethoxy groups are employed in herbicides and antiviral agents for their stability under physiological conditions.

Historical Context of Polyhalogenated Pyridine Derivatives

The development of polyhalogenated pyridines traces back to the late 19th century, when pyridine itself was first isolated from coal tar. Early synthetic methods, such as the Hantzsch pyridine synthesis (1881), enabled the preparation of dihydropyridines, which were subsequently oxidized to pyridine derivatives. However, regioselective halogenation remained challenging until the mid-20th century.

A breakthrough emerged with the Chichibabin synthesis (1924), which utilized aldehydes, ketones, and ammonia to construct pyridine rings. This method facilitated the industrial production of methylpyridines but lacked precision for introducing halogens at specific positions. The advent of Zincke imine chemistry in the 21st century addressed this limitation by enabling ring-opening halogenation followed by recyclization, achieving unprecedented regiocontrol. For example, 3-chloro-5-(trifluoromethyl)pyridine derivatives—structural analogs of the subject compound—were synthesized via Zincke intermediates using sodium carbonate and triphosgene.

Modern halogenation techniques prioritize selectivity for the 3-position of pyridines, as seen in the subject compound. A 2022 study demonstrated that halogen electrophiles (e.g., Cl⁺, Br⁺) modify the selectivity-determining step in Zincke imine reactions, allowing 3-halopyridines to be synthesized under mild conditions. This methodology has been applied to late-stage functionalization of pharmaceuticals, underscoring the relevance of compounds like 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine in modular drug design.

The compound’s synthesis likely involves sequential halogenation steps:

Properties

IUPAC Name |

2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5INO/c8-6(9)15-5-4(7(10,11)12)1-3(13)2-14-5/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOKYRWYIZGVPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)OC(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 5 undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from adjacent groups. Key examples include:

Reaction with Potassium Iodide (KI):

In acetonitrile at 80°C, the iodine substituent is replaced by other nucleophiles (e.g., alkoxy or amine groups).

textReaction: 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine + Nu⁻ → 2-(Difluoromethoxy)-5-Nu-3-(trifluoromethyl)pyridine + I⁻

Catalytic Influence:

-

Electron-withdrawing trifluoromethyl group activates the pyridine ring for substitution.

-

Yields range from 70–88% depending on the nucleophile and solvent .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation :

Suzuki–Miyaura Coupling

Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Cs₂CO₃

-

Solvent: DMF/H₂O (3:1) at 100°C

Example:

Reaction with arylboronic acids produces biaryl derivatives:

textAr–B(OH)₂ + this compound → Ar–Pyridine derivative + B(OH)₃

Fluorocarbonylation Reactions

Pd-catalyzed reactions convert aryl iodides to acyl fluorides using this compound as a carbonyl source :

Optimized Reaction Protocol

| Parameter | Condition |

|---|---|

| Catalyst | Pd(TFA)₂ (1 mol%) with Xantphos (1.5 mol%) |

| Solvent | DMF |

| Temperature | 70°C |

| Time | 5–10 hours |

| Yield | 70–97% |

Mechanism:

-

Oxidative addition of Pd(0) into the C–I bond.

-

CO insertion from this compound.

Photoredox Trifluoromethylation

Visible-light-mediated reactions introduce trifluoromethyl groups into heteroarenes :

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure contributes to its biological activity, making it a valuable intermediate in drug synthesis. The trifluoromethyl group enhances lipophilicity, which is crucial for interactions with biological targets.

Case Study 1: Anticancer Activity

Recent studies have demonstrated that 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine exhibits significant cytotoxic effects against various cancer cell lines. In vitro tests indicated that the compound has IC50 values lower than those of standard chemotherapeutics, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. Studies indicate that fluorinated pyridine derivatives can enhance binding affinity compared to non-fluorinated counterparts, potentially leading to the development of more effective inhibitors.

Agrochemical Applications

In agrochemical research, the compound has been evaluated for its effectiveness as a pesticide and herbicide. Its fluorinated structure contributes to improved stability and efficacy against various pests.

Case Study 3: Antimicrobial Efficacy

Research has highlighted the antimicrobial properties of this compound against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The compound showed potent activity, indicating its potential as a therapeutic agent in treating resistant infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |

|---|---|---|

| MRSA | 12.5 | |

| Escherichia coli | 25 | |

| Candida albicans | 15 |

Materials Science Applications

The unique properties of this compound also extend to materials science. Its incorporation into polymers can enhance thermal stability and chemical resistance.

Case Study 4: Polymer Modification

In studies focused on polymer composites, the addition of this compound has been shown to improve mechanical properties and thermal stability when used in conjunction with conventional polymer matrices.

| Property | Control Polymer | Polymer with Compound | Improvement (%) |

|---|---|---|---|

| Tensile Strength (MPa) | 30 | 45 | 50 |

| Thermal Decomposition Temp (°C) | 250 | 280 | 12 |

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine can be contextualized by comparing it to related pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparative Insights

Reactivity and Synthetic Utility

- The iodine atom in the target compound allows for Suzuki or Ullmann couplings, similar to the bromine in 5-(bromomethyl)-2-(trifluoromethyl)pyridine . However, iodine’s larger atomic radius may slow reaction kinetics compared to bromine .

- The triflate group in 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate offers superior leaving-group ability, enabling rapid nucleophilic substitutions compared to halogens .

Bioactivity and Applications The fused triazole ring in 5-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine enhances pesticidal activity due to increased planarity and π-stacking interactions, a feature absent in the target compound . The difluoromethoxy group in the target compound improves metabolic stability over non-fluorinated analogs like 2-methoxy derivatives, as seen in 2-(Difluoromethoxy)pyridin-3-amine (CAS: 1214344-58-7) .

Physicochemical Properties The trifluoromethyl group increases lipophilicity (LogP ~2.5) in all compared compounds, but the difluoromethoxy group in the target compound reduces polarity compared to hydroxylated analogs like 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone (CAS: 417721-69-8) . Density and boiling points vary significantly; for example, 5-(bromomethyl)-2-(trifluoromethyl)pyridine has a density of 1.647 g/cm³, whereas chloro analogs (e.g., 5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) are less dense .

Stability and Handling

- Iodine’s susceptibility to photodegradation requires inert storage conditions for the target compound, unlike the more stable trifluoromethylimidazole derivatives in patents (e.g., EP 1926722 B1) .

Biological Activity

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the potential for various biological activities. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its unique structural features that may enhance bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through mechanisms such as:

- Inhibition of Enzymatic Activity : Fluorinated compounds often exhibit altered binding affinities due to their electronegative nature, which can affect enzyme interactions. This compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that similar fluorinated pyridines can display antibacterial and antifungal activity, making them candidates for further research in antimicrobial therapies.

Case Studies and Research Findings

- Antimicrobial Activity : A study focused on fluorinated heterocycles demonstrated that modifications in halogen substitution could significantly enhance antibacterial potency. While specific data on this compound is limited, its structural analogs have shown promise against various bacterial strains, indicating a potential for similar effects .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that the presence of trifluoromethyl and difluoromethoxy groups can improve lipophilicity and bioavailability, which are critical for drug efficacy. This suggests that this compound could be optimized for better pharmacokinetic properties .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that fluorinated compounds can exhibit selective toxicity towards cancer cell lines. The unique electronic properties imparted by the difluoromethoxy and trifluoromethyl groups may enhance the compound's ability to induce apoptosis in malignant cells, although specific data on this compound remains scarce .

Toxicological Profile

The safety data sheet (SDS) for this compound indicates moderate toxicity levels:

| Toxicity Parameter | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

These classifications highlight the need for careful handling and further toxicological evaluation in biological systems .

Q & A

What are the common synthetic routes for preparing 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves sequential functionalization of a pyridine core. A three-step approach is often employed:

Halogenation: Introduce iodine at the 5-position via electrophilic substitution using iodine monochloride (ICl) in a polar solvent (e.g., DMF) at 0–25°C .

Trifluoromethylation: Install the CF₃ group at the 3-position using Umemoto’s reagent or copper-mediated cross-coupling under inert atmosphere (e.g., N₂) at 80–100°C .

Difluoromethoxy introduction: Replace a leaving group (e.g., Cl) at the 2-position with difluoromethoxy via nucleophilic substitution using sodium difluoromethoxide (NaOCHF₂) in anhydrous THF .

Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., excess NaOCHF₂ for complete substitution) and temperature (lower for sensitive intermediates).

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Level: Basic

Answer:

- ¹⁹F NMR: Identify distinct signals for CF₃ (~-60 to -65 ppm) and OCHF₂ (~-80 to -85 ppm) groups. Splitting patterns confirm electronic environments .

- ¹H NMR: Pyridine protons (e.g., H-4 and H-6) show deshielded peaks at δ 7.5–9.0 ppm. Coupling constants (J) reveal substitution patterns .

- IR Spectroscopy: Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-I (500–600 cm⁻¹) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., iodine’s +2 Da isotope) .

How does the iodo substituent at the 5-position influence reactivity in cross-coupling reactions?

Level: Basic

Answer:

The C-I bond’s moderate strength and polarizability make it suitable for Suzuki-Miyaura coupling (Pd catalysis) or Ullmann reactions (Cu-mediated). Key considerations:

- Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 for aryl-aryl coupling .

- Solvent System: Use DMF or dioxane with aqueous Na₂CO₃ for stability.

- Substrate Scope: Prioritize electron-deficient coupling partners (e.g., boronic acids with electron-withdrawing groups) to enhance reactivity .

What strategies enable regioselective functionalization of the pyridine ring when multiple reactive sites are present?

Level: Advanced

Answer:

The trifluoromethyl (CF₃) and difluoromethoxy (OCHF₂) groups act as meta-directing and ortho/para-directing substituents, respectively. To achieve regioselectivity:

- Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-position (less hindered by CF₃) for subsequent electrophilic quenching .

- Protection/Deprotection: Temporarily protect OCHF₂ with a silyl group (e.g., TBSCl) to direct reactivity to the 6-position .

- Computational Guidance: DFT calculations (e.g., Fukui indices) predict nucleophilic/electrophilic attack sites .

How can computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

Level: Advanced

Answer:

- Docking Studies: Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., kinases). Focus on halogen bonding between iodine and backbone carbonyls .

- MD Simulations: Run 100-ns molecular dynamics trajectories (AMBER/CHARMM force fields) to assess stability of CF₃···π interactions with aromatic residues .

- QSAR Models: Corolate electronic parameters (e.g., Hammett σₚ values of substituents) with inhibitory activity .

What mechanisms underlie the compound’s potential antimicrobial activity, and how can researchers validate these hypotheses?

Level: Advanced

Answer:

- Mechanism: The CF₃ group enhances lipophilicity, promoting membrane penetration. Iodo substituents may disrupt bacterial DNA via halogen bonding .

- Validation:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition: Measure IC₅₀ against dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation .

How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Level: Advanced

Answer:

- Reproducibility Checks: Verify solvent purity (e.g., anhydrous THF vs. wet batches) and catalyst lot variability .

- Isotope Effects: Ensure ¹³C/¹H decoupling in NMR to resolve overlapping signals .

- X-ray Crystallography: Resolve structural ambiguities (e.g., bond angles) caused by steric effects from CF₃ and OCHF₂ groups .

What safety protocols are critical when handling this compound in the laboratory?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.